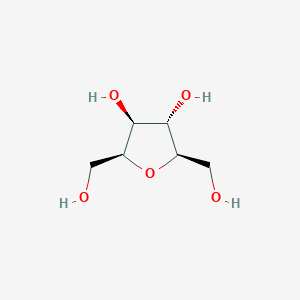
5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that contains a trifluoromethyl group and a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts enhanced lipophilicity, metabolic stability, and bioavailability to the compound, making it a valuable target for research and development.
Mécanisme D'action
Target of Action
The primary targets of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol are the Replicase polyproteins 1ab and 1a of the SARS-CoV . These proteins play a crucial role in the replication of the virus, making them a significant target for antiviral drugs .
Mode of Action
It is suggested that the compound may inhibit the function of the targeted replicase polyproteins, thereby disrupting the replication process of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication process of the sars-cov . This interference could potentially affect downstream effects such as viral proliferation and infection rates.
Result of Action
It is suggested that the compound’s inhibition of the replicase polyproteins could lead to a decrease in viral replication, thereby reducing the severity of the viral infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trifluoromethyl-substituted hydrazonyl chlorides with thiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-1,2,4-triazole: Lacks the thione group but shares the trifluoromethyl and triazole structure.
5-(Trifluoromethyl)-2H-1,2,3-triazole: Contains a different triazole ring structure.
5-(Trifluoromethyl)-4H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the trifluoromethyl group and the thione group, which impart distinct chemical and biological properties
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXURBGECTYCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988450 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68744-64-9 | |
| Record name | 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68744-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14361.png)

